Tetrahydrouridine
Overview
Description
Tetrahydrouridine is a potent inhibitor of cytidine deaminase, an enzyme that catalyzes the deamination of cytidine and its analogs. This compound has been extensively studied for its ability to enhance the efficacy of nucleoside analogs used in chemotherapy by preventing their rapid degradation .
Mechanism of Action
Target of Action
Tetrahydrouridine (THU) primarily targets the enzyme Cytidine Deaminase (CDA) . CDA is responsible for the deamination of cytidine analogs, a process that can inactivate certain drugs and limit their bioavailability .
Mode of Action
THU acts as a competitive inhibitor of CDA . By binding to the active site of CDA, THU prevents the enzyme from interacting with its usual substrates, thereby inhibiting the deamination process . This inhibition allows drugs that are normally inactivated by CDA, such as decitabine, to remain active for longer periods .
Biochemical Pathways
The inhibition of CDA by THU affects the catabolism of cytotoxic deoxycytidine analogs such as ara-C and gemcitabine . By preventing the deamination and subsequent inactivation of these drugs, THU enhances their therapeutic efficacy .
Moreover, THU has been shown to inhibit cell proliferation through cell cycle regulation, independent of CDA expression levels . This suggests that THU may have additional targets and pathways that contribute to its biological effects.
Pharmacokinetics
The pharmacokinetics of THU involve its absorption, distribution, metabolism, and excretion (ADME).
In combination with other drugs like decitabine, THU has been shown to extend the absorption time and widen the concentration-time profile of the combined drug, increasing the exposure time for S-phase–specific depletion of DNA methyltransferase 1 (DNMT1) without causing high peak levels that can lead to DNA damage and cytotoxicity .
Result of Action
The inhibition of CDA by THU results in increased bioavailability and prolonged activity of drugs that are normally inactivated by this enzyme . This can lead to enhanced therapeutic efficacy of these drugs .
In addition, THU’s ability to inhibit cell proliferation can result in decreased growth of certain cancer cells . This effect is thought to occur through the regulation of the cell cycle, leading to an increased rate of G1-phase occurrence and a diminished rate of S-phase occurrence .
Action Environment
The action of THU can be influenced by various environmental factors. For instance, the presence of other drugs can affect the activity of THU. When used in combination with decitabine, THU can enhance the bioavailability and efficacy of decitabine .
Furthermore, the expression levels of CDA in different tissues can influence the effectiveness of THU. Tissues with high CDA expression may require higher concentrations of THU for effective inhibition of the enzyme .
Biochemical Analysis
Biochemical Properties
Tetrahydrouridine interacts with cytidine deaminase (CDA), an enzyme that catalyzes and inactivates cytidine analogues . This interaction contributes to increased resistance to the chemotherapy drug gemcitabine .
Cellular Effects
This compound has been found to inhibit cell growth, which is independent of CDA expression . Three different carcinoma cell lines exhibited decreased cell proliferation after administration of this compound .
Molecular Mechanism
This compound regulates cell cycle progression at the G1/S checkpoint by suppressing E2F1 . This results in an increased rate of G1-phase occurrence while S-phase occurrence is diminished .
Temporal Effects in Laboratory Settings
This compound has shown to extend the absorption time of decitabine, a deoxycytidine analog, and widen the concentration-time profile, increasing the exposure time for S-phase–specific depletion of DNA methyl-transferase 1 (DNMT1) without causing significant DNA damage or cytotoxicity .
Dosage Effects in Animal Models
In nonhuman primates, oral administration of this compound-decitabine at a dose that would produce peak decitabine concentrations of less than 0.2μM administered 2×/wk for 8 weeks was not myelotoxic .
Metabolic Pathways
This compound is involved in the metabolic pathway of gemcitabine, a chemotherapy drug. Gemcitabine is taken into DNA through the active diphosphate and triphosphate by deoxycytidine kinase .
Transport and Distribution
It is known that this compound is a competitive inhibitor of cytidine deaminase, suggesting it may interact with the same transporters and binding proteins as cytidine .
Preparation Methods
Synthetic Routes and Reaction Conditions: Tetrahydrouridine can be synthesized through the reduction of uridine using catalytic hydrogenation. The process involves the use of a palladium catalyst under hydrogen gas at elevated pressures and temperatures. The reaction typically proceeds in an aqueous solution, and the product is purified through crystallization .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as high-performance liquid chromatography .
Chemical Reactions Analysis
Types of Reactions: Tetrahydrouridine primarily undergoes substitution reactions due to the presence of reactive hydroxyl groups. It can also participate in oxidation and reduction reactions under specific conditions .
Common Reagents and Conditions:
Substitution Reactions: These reactions often involve nucleophiles such as amines or thiols under mild conditions.
Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used.
Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amino derivatives of this compound .
Scientific Research Applications
Tetrahydrouridine has a wide range of applications in scientific research:
Chemistry: It is used as a tool to study the mechanisms of nucleoside analogs and their interactions with enzymes.
Biology: this compound is employed in cell cycle studies and to investigate the regulation of gene expression.
Medicine: It enhances the efficacy of chemotherapeutic agents by inhibiting cytidine deaminase, thereby increasing the bioavailability of drugs like decitabine.
Industry: The compound is used in the development of new pharmaceuticals and in the optimization of drug formulations
Comparison with Similar Compounds
Cytidine: A naturally occurring nucleoside that is rapidly deaminated by cytidine deaminase.
Cytarabine: A chemotherapeutic agent that is also a substrate for cytidine deaminase.
Decitabine: Another nucleoside analog used in chemotherapy, often combined with tetrahydrouridine to enhance its efficacy
Uniqueness: this compound is unique in its potent inhibition of cytidine deaminase, which sets it apart from other nucleoside analogs. Its ability to enhance the bioavailability and efficacy of chemotherapeutic agents makes it a valuable tool in cancer treatment .
Properties
IUPAC Name |
1-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-4-hydroxy-1,3-diazinan-2-one | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16N2O6/c12-3-4-6(14)7(15)8(17-4)11-2-1-5(13)10-9(11)16/h4-8,12-15H,1-3H2,(H,10,16) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UCKYOOZPSJFJIZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(=O)NC1O)C2C(C(C(O2)CO)O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16N2O6 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.23 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
18771-50-1 | |
Record name | TETRAHYDROURIDINE | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=112907 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.